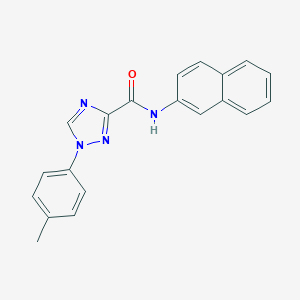![molecular formula C17H12F3N3O B278944 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "PTPB" and has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes involved in various cellular processes.
Mecanismo De Acción
PTPB works by inhibiting the activity of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which are enzymes that play a key role in regulating cellular processes such as cell growth, differentiation, and survival. By inhibiting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, PTPB can disrupt the signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that PTPB can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for inhibiting cancer growth. Additionally, PTPB has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, PTPB can starve cancer cells of the nutrients they need to grow and survive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTPB in lab experiments is that it is a highly specific inhibitor of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide, which allows researchers to target specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has shown promise in enhancing the efficacy of existing chemotherapy drugs, which could lead to more effective cancer treatments. However, one limitation of using PTPB in lab experiments is that it may have off-target effects on other cellular processes, which could lead to unintended consequences.
Direcciones Futuras
There are several potential future directions for research on PTPB. One area of interest is the development of more potent and selective PTP inhibitors that could be used in cancer treatment. Additionally, researchers are exploring the use of PTPB in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in studying the role of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide in other diseases, such as diabetes and autoimmune disorders, which could lead to new therapeutic applications for PTP inhibitors like PTPB.
Métodos De Síntesis
The synthesis of PTPB involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide as the final product.
Aplicaciones Científicas De Investigación
PTPB has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that PTPB can inhibit the growth and proliferation of cancer cells by targeting specific 4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide that are overexpressed in cancer cells. Additionally, PTPB has been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Propiedades
Nombre del producto |
4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C17H12F3N3O |
Peso molecular |
331.29 g/mol |
Nombre IUPAC |
4-pyrazol-1-yl-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-6-14(7-5-13)22-16(24)12-2-8-15(9-3-12)23-11-1-10-21-23/h1-11H,(H,22,24) |
Clave InChI |
KNAMFHMBWFMAJA-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)

![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)